molecular formula C10H20O3 B6254920 [4-(3-methoxypropyl)oxan-4-yl]methanol CAS No. 1492004-52-0

[4-(3-methoxypropyl)oxan-4-yl]methanol

Cat. No. B6254920
CAS RN: 1492004-52-0
M. Wt: 188.3
InChI Key:
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Description

4-(3-methoxypropyl)oxan-4-yl]methanol, also known as 4-MPOM, is a compound that has been subject to scientific research in the last few years. It has been identified as a potential therapeutic agent due to its unique chemical structure and potential biochemical and physiological effects.

Scientific Research Applications

[4-(3-methoxypropyl)oxan-4-yl]methanol has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential to reduce the toxicity of drugs, such as paclitaxel, and to enhance the efficacy of certain drugs. In addition, [4-(3-methoxypropyl)oxan-4-yl]methanol has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s disease.

Mechanism of Action

The mechanism of action of [4-(3-methoxypropyl)oxan-4-yl]methanol is not yet fully understood, however, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory substances, such as prostaglandins, which are involved in the development of inflammation and pain. By inhibiting the activity of COX-2, [4-(3-methoxypropyl)oxan-4-yl]methanol can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(3-methoxypropyl)oxan-4-yl]methanol have been studied in a number of animal models. It has been shown to reduce inflammation and pain, as well as to reduce oxidative stress. In addition, [4-(3-methoxypropyl)oxan-4-yl]methanol has been shown to reduce the toxicity of certain drugs and to enhance the efficacy of certain drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using [4-(3-methoxypropyl)oxan-4-yl]methanol in lab experiments is its ability to be synthesized in a relatively simple and efficient manner. In addition, it has been shown to have a variety of potential therapeutic applications, which makes it a promising compound for further research. The main limitation of using [4-(3-methoxypropyl)oxan-4-yl]methanol in lab experiments is that its mechanism of action is not yet fully understood, so further research is needed to better understand its effects.

Future Directions

The future directions for research on [4-(3-methoxypropyl)oxan-4-yl]methanol include further investigation of its mechanism of action, its potential therapeutic applications, and its effects on various diseases. In addition, research should be conducted to determine the optimal dosage and formulation of [4-(3-methoxypropyl)oxan-4-yl]methanol for different therapeutic applications. Finally, research should be conducted to investigate the potential long-term effects of [4-(3-methoxypropyl)oxan-4-yl]methanol on the body.

Synthesis Methods

[4-(3-methoxypropyl)oxan-4-yl]methanol can be synthesized in two main ways: the first is by a three-step synthesis using an aldol reaction and the second is a two-step synthesis using a Wittig reaction. The three-step synthesis involves the reaction of 2-methoxypropionaldehyde with acetic anhydride, followed by a reaction of the intermediate with 4-chlorobenzaldehyde and finally a reaction with sodium hydroxide. The two-step synthesis involves the reaction of 4-chlorobenzaldehyde with a Wittig reagent, followed by a reaction with sodium hydroxide. Both methods are efficient and yield high yields of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[4-(3-methoxypropyl)oxan-4-yl]methanol' involves the reaction of 4-hydroxymethyltetrahydrofuran with 3-methoxypropylmagnesium bromide, followed by reduction with lithium aluminum hydride.", "Starting Materials": [ "4-hydroxymethyltetrahydrofuran", "3-methoxypropylmagnesium bromide", "lithium aluminum hydride" ], "Reaction": [ "Step 1: Add 3-methoxypropylmagnesium bromide to a solution of 4-hydroxymethyltetrahydrofuran in anhydrous ether.", "Step 2: Stir the mixture at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with ether.", "Step 4: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.", "Step 5: Dissolve the resulting intermediate in dry ether and add lithium aluminum hydride.", "Step 6: Stir the mixture at room temperature for several hours.", "Step 7: Quench the reaction with water and extract the product with ether.", "Step 8: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the final product." ] }

CAS RN

1492004-52-0

Product Name

[4-(3-methoxypropyl)oxan-4-yl]methanol

Molecular Formula

C10H20O3

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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